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Benzoic acid and its salts are widely utilized as preservatives in a variety of food and

beverage products due to their efficacy against the growth of yeasts, molds, and some

bacteria. The regulation of benzoic acid as a food additive is overseen by international and

national bodies to ensure consumer safety. This guide provides a comparative assessment of

the standards set by major international regulatory authorities, including the Codex

Alimentarius Commission, the United States Food and Drug Administration (US FDA), the

European Food Safety Authority (EFSA), and Japan's Ministry of Health, Labour and Welfare

(MHLW).

Acceptable Daily Intake (ADI)
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a key international body

that evaluates the safety of food additives and establishes an Acceptable Daily Intake (ADI).

The ADI is an estimate of the amount of a substance in food or drinking water that can be

consumed daily over a lifetime without presenting an appreciable risk to health.

In 2021, JECFA re-evaluated benzoic acid and its salts and established a group ADI of 0-20

mg/kg of body weight per day, expressed as benzoic acid equivalents.[1][2] This updated ADI

applies to benzoic acid, its calcium, potassium, and sodium salts, as well as benzaldehyde,

benzyl acetate, benzyl alcohol, and benzyl benzoate.[2][3] This was an increase from the

previous group ADI of 0-5 mg/kg of body weight.[1][4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1666594?utm_src=pdf-interest
https://www.benchchem.com/product/b1666594?utm_src=pdf-body
https://www.benchchem.com/product/b1666594?utm_src=pdf-body
https://www.benchchem.com/product/b1666594?utm_src=pdf-body
https://www.benchchem.com/product/b1666594?utm_src=pdf-body
https://openknowledge.fao.org/server/api/core/bitstreams/b36d6383-63d6-4b88-afe3-85e013878861/content
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/4530
https://www.benchchem.com/product/b1666594?utm_src=pdf-body
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/4530
https://cdn.who.int/media/docs/default-source/food-safety/jecfa/summary-and-conclusions/jecfa92-7to18june2021-summary-and-conclusions.pdf?sfvrsn=d9f1eaf9_7&download=true
https://openknowledge.fao.org/server/api/core/bitstreams/b36d6383-63d6-4b88-afe3-85e013878861/content
https://www.inchem.org/documents/jecfa/jeceval/jec_184.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Table of Maximum Permitted Levels
(MPLs)
The following table summarizes the maximum permitted levels (MPLs) of benzoic acid and its

salts in various food categories as stipulated by different regulatory bodies. It is important to

note that regulations are subject to change, and for specific applications, the original regulatory

documents should be consulted. All MPLs are expressed as benzoic acid.
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Food Category
Codex
Alimentarius
(GSFA)

European
Union (EU)

United States
(US)

Japan

Non-alcoholic

flavored drinks
1000 mg/kg 150 mg/L[5]

GMP (0.1%)[6][7]

[8]
600 mg/kg[9]

Jams, jellies, and

marmalades
1000 mg/kg

1000 mg/kg (only

for low-sugar

products)[10]

GMP (0.1%)[6][7]

[8]

Not explicitly

listed

Fruit and

vegetable

preparations

1000 mg/kg

1000 - 2000

mg/kg

(depending on

the product)[10]

GMP (0.1%)[6][7]

[8]

Not explicitly

listed

Sauces 1000 mg/kg 1500 mg/kg
GMP (0.1%)[6][7]

[8]

Not explicitly

listed

Pickled

vegetables
1000 mg/kg 2000 mg/kg

GMP (0.1%)[6][7]

[8]

Not explicitly

listed

Processed fish

and fishery

products

1000 - 2000

mg/kg
2000 mg/kg

GMP (0.1%)[6][7]

[8]

Not explicitly

listed

Bakery wares 1000 mg/kg[11] 2000 mg/kg
GMP (0.1%)[6][7]

[8]

Not explicitly

listed

Candied fruit 1000 mg/kg[11] 1000 mg/kg
GMP (0.1%)[6][7]

[8]

Not explicitly

listed

Chewing gum 1500 mg/kg[11]
Not explicitly

listed

GMP (0.1%)[6][7]

[8]

Not explicitly

listed

Margarine
Not explicitly

listed
1000 mg/kg

GMP (0.1%)[6][7]

[8]
1000 mg/kg[9]

Soy sauce
Not explicitly

listed

Not explicitly

listed

GMP (0.1%)[6][7]

[8]
600 mg/kg[9]
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Caviar
Not explicitly

listed

Not explicitly

listed

GMP (0.1%)[6][7]

[8]
2500 mg/kg[9]

*GMP (Good Manufacturing Practice): In the US, for many applications, benzoic acid is

considered "Generally Recognized as Safe" (GRAS), and its use is limited to the amount

necessary to achieve the desired technical effect, with a general maximum level of 0.1% (1000

mg/kg) in food.[6][7][8]

Experimental Protocols
The safety and subsequent regulation of benzoic acid are based on extensive toxicological

studies. A pivotal study in the re-evaluation by both JECFA and EFSA was a four-generation

reproductive toxicity study in rats.

Key Experiment: Four-Generation Reproductive Toxicity
Study in Rats

Objective: To assess the potential reproductive and developmental effects of benzoic acid
over multiple generations of rats.

Methodology:

Test Substance: Benzoic acid was administered to rats in their diet at various

concentrations.

Animal Model: Sprague-Dawley rats were used.

Study Design: The study spanned four generations (F0, F1, F2, and F3). For each

generation, male and female rats were exposed to the test substance for a pre-mating

period and throughout mating, gestation, and lactation.

Dosage: Multiple dose groups were used, including a control group receiving a diet without

benzoic acid. The highest dose tested was 500 mg of benzoic acid per kg of body weight

per day.[12]
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Endpoints Evaluated: A comprehensive set of parameters was assessed in each

generation, including:

Parental systemic toxicity (e.g., clinical signs, body weight, food consumption, organ

weights, and histopathology).

Reproductive performance (e.g., mating, fertility, gestation length, and parturition).

Offspring viability, growth, and development (e.g., litter size, pup survival, and pup body

weight).

Results: The study did not show any adverse effects on reproduction or development at the

highest dose tested.

Conclusion: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500

mg/kg of body weight per day, which was the highest dose tested.[12] This NOAEL was a

key factor in establishing the current ADI.

Analytical Methods for Determination of Benzoic
Acid in Food
Accurate quantification of benzoic acid in food products is crucial for regulatory compliance

and consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely used and

official method for this purpose.

High-Performance Liquid Chromatography (HPLC)
Method

Principle: Benzoic acid is extracted from the food sample and then separated from other

components using a reversed-phase HPLC column. The separated benzoic acid is detected

by an ultraviolet (UV) detector, and its concentration is determined by comparing its peak

area to that of a known standard.[13][14]

Methodology:

Sample Preparation:
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Homogenize the food sample.

Extract benzoic acid from the sample using a suitable solvent, such as methanol or a

methanol-water mixture.[15]

The extraction may be facilitated by acidification of the sample to convert benzoate salts

to the more soluble benzoic acid form.

Centrifuge or filter the extract to remove solid particles.

Chromatographic Conditions:

Column: A C18 reversed-phase column is commonly used.[14]

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an

organic solvent (e.g., methanol or acetonitrile) is typically used. The pH of the mobile

phase is usually acidic to ensure that benzoic acid is in its undissociated form.[14]

Flow Rate: A constant flow rate is maintained.

Detector: A UV detector is set to a wavelength where benzoic acid exhibits strong

absorbance, typically around 230 nm or 272 nm.[13]

Quantification:

Prepare a series of standard solutions of benzoic acid of known concentrations.

Inject the standard solutions into the HPLC system to generate a calibration curve by

plotting peak area against concentration.

Inject the prepared sample extract into the HPLC system.

Determine the concentration of benzoic acid in the sample by comparing its peak area

to the calibration curve.

Diagrams
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Comparative Assessment Process
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HPLC Analysis Workflow

Sample Preparation:
- Homogenization

- Extraction
- Filtration

Instrument Setup:
- Column Equilibration

- Mobile Phase Degassing

Calibration:
- Prepare Standards

- Generate Calibration Curve

Sample Analysis:
- Inject Sample Extract

- Record Chromatogram

Quantification:
- Measure Peak Area

- Calculate Concentration

Result:
Benzoic Acid Concentration

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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